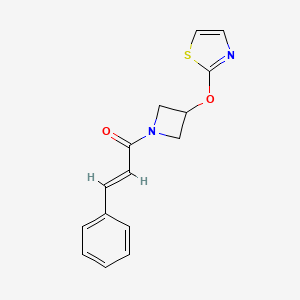
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one, also known as AZD-5991, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment.
作用机制
The mechanism of action of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one involves the inhibition of a protein called MDM2, which is overexpressed in many types of cancer. MDM2 is responsible for the degradation of a tumor suppressor protein called p53, which is crucial for the regulation of cell growth and apoptosis. By inhibiting MDM2, (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one prevents the degradation of p53, leading to the activation of apoptotic pathways and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit the migration and invasion of cancer cells. Moreover, it has also been shown to sensitize cancer cells to radiation therapy, making it a potential combination therapy for cancer treatment.
实验室实验的优点和局限性
One of the significant advantages of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is its specificity towards MDM2, which reduces the risk of off-target effects. Moreover, it has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one of the limitations of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is its solubility, which can affect its bioavailability and efficacy. Moreover, further studies are required to determine the optimal dosage and treatment regimen for (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one.
未来方向
There are several future directions for the research and development of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one. One of the potential directions is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Moreover, further studies are required to determine its safety and efficacy in clinical trials. Additionally, the combination of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one with other cancer therapies, such as immunotherapy, may enhance its therapeutic potential in cancer treatment.
Conclusion:
In conclusion, (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment. Its mechanism of action involves the inhibition of MDM2, leading to the activation of apoptotic pathways and inhibition of cancer cell growth. While further studies are required to determine its optimal dosage and treatment regimen, (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has shown promising results in preclinical studies, making it a potential candidate for clinical trials.
合成方法
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one was first synthesized by AstraZeneca, a multinational pharmaceutical company, using a combination of organic synthesis and medicinal chemistry techniques. The synthesis method involves the reaction of a thiazole compound with an azetidine derivative, followed by the addition of a propenone moiety. The final product is purified using chromatography techniques to obtain a pure form of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one.
科学研究应用
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has shown promising results in preclinical studies as a potential therapeutic agent in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Moreover, it has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment.
属性
IUPAC Name |
(E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)19-15-16-8-9-20-15/h1-9,13H,10-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKCRHUENMRCBX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

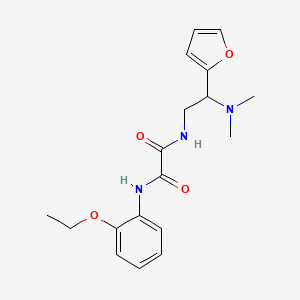
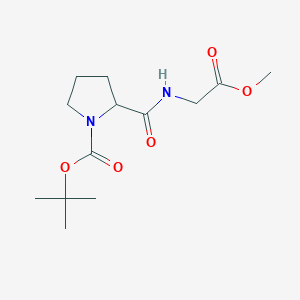
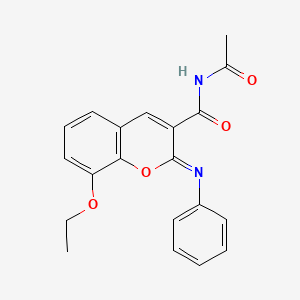
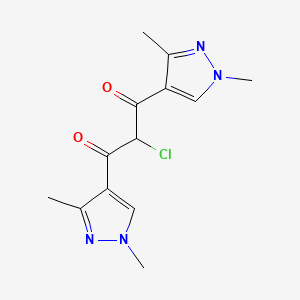

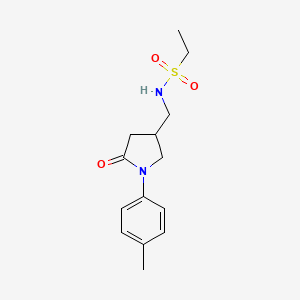
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2996583.png)

![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2996587.png)
![2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2996588.png)

